molecular formula C6H11BrO B6282809 1-bromo-3-(methoxymethyl)cyclobutane CAS No. 2090156-29-7

1-bromo-3-(methoxymethyl)cyclobutane

Cat. No.: B6282809
CAS No.: 2090156-29-7
M. Wt: 179.1
InChI Key:
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Description

1-bromo-3-(methoxymethyl)cyclobutane is a cyclic compound with the molecular formula C6H11BrO and a molecular weight of 179.1 g/mol. This compound has garnered attention in scientific research due to its unique structural and chemical properties.

Preparation Methods

1-bromo-3-(methoxymethyl)cyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-methylenecyclobutane-1-carbonitrile or methyl 3-methylenecyclobutane-1-carboxylate, followed by bromomethoxylation . The reaction conditions typically involve the use of bromine in carbon tetrachloride at room temperature. The resulting products are then subjected to dehydrobromination using potassium tert-butoxide in tetrahydrofuran (THF) to yield the desired compound .

Chemical Reactions Analysis

1-bromo-3-(methoxymethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Elimination Reactions: Dehydrobromination can occur, leading to the formation of bicyclobutane derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.

Common reagents used in these reactions include potassium tert-butoxide for dehydrobromination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-bromo-3-(methoxymethyl)cyclobutane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-bromo-3-(methoxymethyl)cyclobutane involves its ability to undergo various chemical transformations. The bromine atom in the compound is highly reactive, making it a suitable candidate for substitution and elimination reactions. These reactions often involve the formation of intermediates that can further react to form more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-bromo-3-(methoxymethyl)cyclobutane can be compared with other similar compounds, such as:

    3-bromomethylcyclobutane: Similar in structure but lacks the methoxymethyl group.

    3-methoxymethylcyclobutane: Similar in structure but lacks the bromine atom.

    1-bromo-3-methylcyclobutane: Similar in structure but has a methyl group instead of a methoxymethyl group.

Properties

CAS No.

2090156-29-7

Molecular Formula

C6H11BrO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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